molecular formula C20H22N2O3 B2893858 1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one CAS No. 923165-00-8

1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

Cat. No.: B2893858
CAS No.: 923165-00-8
M. Wt: 338.407
InChI Key: GMHVGTCGMOWSAV-UHFFFAOYSA-N
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Description

1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a synthetic compound belonging to the pyrazole class. It has a unique structure that combines hydroxyphenyl and methoxyphenyl groups with a pyrazole backbone, conferring it potential utility across various scientific disciplines.

Synthetic Routes and Reaction Conditions:

  • The synthesis typically begins with the preparation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole using hydrazine hydrate and appropriate aromatic aldehydes through a cyclization reaction.

  • This intermediate is then subjected to a coupling reaction with butanone under acidic conditions to form the target compound.

  • Detailed reaction conditions often include controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction efficiency.

Industrial Production Methods:

  • Scaling up for industrial production involves optimizing the yields through large-scale batch reactions.

  • The process might include continuous flow methods for better control over reaction parameters and consistent product quality.

  • Industrial synthesis also involves stringent purification steps using techniques like recrystallization or chromatography to ensure the compound's high purity.

Types of Reactions:

  • Oxidation: It can undergo oxidative transformations, which might alter the hydroxy or methoxy groups, leading to new derivatives.

  • Reduction: Reduction reactions can modify the pyrazole ring or the carbonyl group, potentially yielding various alcohol derivatives.

  • Substitution: The hydroxy and methoxy groups offer sites for nucleophilic or electrophilic substitution, allowing for structural modifications.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution reactions often use halogens or other nucleophiles under both acidic and basic conditions.

Major Products:

  • Oxidized derivatives featuring quinones or epoxides.

  • Reduced products including alcohols or alkanes.

  • Substituted variants with halogens, amines, or additional hydroxy or methoxy groups.

Chemistry:

  • This compound serves as a key intermediate in synthesizing more complex organic molecules.

  • It is used in studying reaction mechanisms and exploring new synthetic methodologies.

Biology:

  • Researchers investigate its potential biological activity, including anti-inflammatory, antioxidant, or antimicrobial properties.

  • It may be used as a scaffold for developing new pharmaceutical agents.

Medicine:

  • Its derivatives are studied for their potential therapeutic effects, such as anticancer or antiviral activities.

  • It acts as a lead compound for designing new drugs with enhanced efficacy and reduced side effects.

Industry:

  • The compound is a precursor in producing specialty chemicals.

  • It finds applications in materials science, particularly in creating functional polymers or coatings.

Molecular Targets and Pathways:

  • The compound may interact with specific enzymes or receptors, altering their activity and influencing biological pathways.

  • For example, its structural features allow it to inhibit certain kinases or bind to hormone receptors, modulating cellular processes.

Mechanistic Insights:

  • Studies often explore how the compound disrupts normal cellular functions, leading to its biological effects.

  • Advanced techniques like molecular docking and spectroscopy provide insights into its binding interactions and conformational changes upon binding.

Comparison with Similar Compounds

  • 1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

  • 1-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

  • 3,5-diphenyl-4,5-dihydro-1H-pyrazole

This compound’s versatility and unique structure make it an important focus in various research domains, offering valuable insights and potential advancements in science and technology.

Properties

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-6-20(24)22-18(16-7-4-5-8-19(16)23)13-17(21-22)14-9-11-15(25-2)12-10-14/h4-5,7-12,18,23H,3,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHVGTCGMOWSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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